molecular formula C18H19BrN2O3 B243795 2-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

2-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

Katalognummer B243795
Molekulargewicht: 391.3 g/mol
InChI-Schlüssel: FTQZEAWGVJJKCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the dopamine receptor D3. This compound has gained significant attention in the scientific community due to its potential use in the treatment of various neurological disorders.

Wirkmechanismus

The mechanism of action of 2-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the inhibition of the dopamine receptor D3. It binds to the receptor and prevents the binding of dopamine, which leads to a decrease in the release of dopamine in the brain. This results in a decrease in the activity of the reward and motivation pathways, which can be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which can lead to a decrease in the activity of the reward and motivation pathways. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in lab experiments include its selectivity for the dopamine receptor D3, its ability to decrease the release of dopamine in the brain, and its potential use in the treatment of various neurological disorders. The limitations of using this compound include its potential toxicity, the need for further research to fully understand its mechanism of action, and the need for more studies to determine its effectiveness in the treatment of neurological disorders.

Zukünftige Richtungen

There are several future directions for the study of 2-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. Some of these directions include:
1. Further research to determine the safety and toxicity of this compound.
2. Studies to determine the optimal dosage and administration of this compound for the treatment of neurological disorders.
3. Research to fully understand the mechanism of action of this compound.
4. Studies to determine the effectiveness of this compound in the treatment of other neurological disorders.
5. Development of new compounds based on the structure of 2-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide with improved selectivity and efficacy.
In conclusion, 2-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is a promising compound with potential use in the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and determine its effectiveness in the treatment of these disorders.

Synthesemethoden

The synthesis of 2-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the reaction between 2-bromo-5-nitrobenzoic acid and 5-methoxy-2-(4-morpholinyl)aniline in the presence of a reducing agent such as tin(II) chloride. The nitro group is reduced to an amino group, which is then acylated with benzoyl chloride to yield the final product.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. It acts as a selective antagonist of the dopamine receptor D3, which is involved in the regulation of reward and motivation pathways in the brain.

Eigenschaften

Molekularformel

C18H19BrN2O3

Molekulargewicht

391.3 g/mol

IUPAC-Name

2-bromo-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C18H19BrN2O3/c1-23-13-6-7-17(21-8-10-24-11-9-21)16(12-13)20-18(22)14-4-2-3-5-15(14)19/h2-7,12H,8-11H2,1H3,(H,20,22)

InChI-Schlüssel

FTQZEAWGVJJKCE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CC=C3Br

Kanonische SMILES

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.